5-Chloro-3-(3,5-dibromophenyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-chloro-3-(3,5-dibromophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2ClN2O/c9-5-1-4(2-6(10)3-5)7-12-8(11)14-13-7/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLSBLVAKJGHEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C2=NOC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(3,5-dibromophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dibromobenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(3,5-dibromophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro and dibromo substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chloro or dibromo groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxadiazoles, while oxidation and reduction can lead to different oxidation states and functionalized derivatives.
Scientific Research Applications
5-Chloro-3-(3,5-dibromophenyl)-1,2,4-oxadiazole has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in various chemical research and industrial applications.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(3,5-dibromophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares 5-Chloro-3-(3,5-dibromophenyl)-1,2,4-oxadiazole with structurally related 1,2,4-oxadiazole derivatives:
Key Observations :
- Aromaticity: Unlike 1,3,4-oxadiazoles, 1,2,4-oxadiazoles exhibit minimal aromaticity, behaving as conjugated dienes. This reduces π-π stacking interactions but improves solubility in nonpolar solvents .
Biological Activity
5-Chloro-3-(3,5-dibromophenyl)-1,2,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family. Its unique chemical structure and substituents contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and potential applications based on recent research findings.
The molecular formula of this compound is CHBrClNO. The synthesis typically involves cyclization reactions starting from hydrazone precursors. A common method includes reacting 3,5-dibromobenzohydrazide with chloroacetic acid in the presence of phosphorus oxychloride (POCl) under reflux conditions.
Anticancer Properties
Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance, a library of oxadiazole compounds was tested for cytotoxicity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). Several derivatives showed promising antiproliferative activity, with some inhibiting topoisomerase I, an essential enzyme in DNA replication .
Table 1: Cytotoxicity of Oxadiazole Derivatives
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | HCT-116 | 15.2 |
| This compound | HeLa | 12.8 |
These results suggest that the compound may serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
Oxadiazoles have also been explored for their antimicrobial properties. A study focused on the synthesis of new oxadiazole derivatives identified several compounds with potent activity against resistant strains of Mycobacterium tuberculosis. For example, one derivative demonstrated an effective concentration (EC) of 0.072 µM against wild-type strains .
Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis
| Compound | EC (µM) | Solubility (µg/mL) |
|---|---|---|
| Compound A | 0.072 | 9.9 |
| Compound B | 0.150 | 7.5 |
The biological activity of this compound is attributed to its ability to interact with various biological targets. It may inhibit specific enzymes or receptors critical for microbial growth or cancer cell proliferation. The compound's electron-withdrawing properties due to the chloro and dibromo substituents enhance its reactivity and interaction with biological macromolecules .
Case Studies
Case Study 1: Antitumor Activity
In a study conducted by Parikh et al., several oxadiazole derivatives were synthesized and evaluated for their antitumor activity against resistant Mycobacterium tuberculosis strains. The study highlighted the effectiveness of these compounds in overcoming drug resistance through enhanced solubility and metabolic stability .
Case Study 2: Topoisomerase Inhibition
Research exploring the interaction of oxadiazoles with topoisomerase I revealed that specific derivatives could inhibit the enzyme's catalytic activity effectively. Molecular docking studies supported these findings by demonstrating favorable binding interactions between the compounds and the enzyme .
Q & A
Q. What are the common synthetic routes for 5-Chloro-3-(3,5-dibromophenyl)-1,2,4-oxadiazole?
The compound is typically synthesized via amidoxime cyclization , a two-step process:
- Step 1 : React nitriles (e.g., 3,5-dibromobenzonitrile) with hydroxylamine hydrochloride to form amidoximes.
- Step 2 : Cyclize amidoximes with acyl chlorides (e.g., chloroacetyl chloride) under reflux in toluene or DMSO, yielding the oxadiazole core . Yields range from 45% to 65%, with purification via silica column chromatography .
Q. Which analytical techniques are critical for characterizing 1,2,4-oxadiazole derivatives?
Key methods include:
- NMR spectroscopy (¹H, ¹³C) to confirm substitution patterns and aromatic proton environments .
- IR spectroscopy to identify C=N and C-O stretching frequencies (~1580–1550 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) for molecular ion verification .
- X-ray crystallography to resolve structural ambiguities, as seen in energetic materials research .
Q. How is the antibacterial activity of this compound evaluated in preliminary screenings?
The agar-diffusion method is standard:
- Prepare 100 µM solutions in 20% DMSO/water.
- Apply to agar plates inoculated with ATCC bacterial strains (e.g., S. aureus, E. coli).
- Measure inhibition zones after 24 hours; triplicate assays ensure reproducibility .
Q. What substituents are commonly introduced to modulate bioactivity in 1,2,4-oxadiazoles?
- Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance antibacterial potency by increasing electrophilicity .
- Pyridyl substituents improve hydrogen-bonding interactions, as shown in topoisomerase IIα inhibitors .
- Halogen positioning (meta vs. para) significantly impacts MIC values due to steric and electronic effects .
Advanced Research Questions
Q. How does substituent position influence the compound’s bioactivity and binding kinetics?
- Meta-substituted bromine on the phenyl ring enhances hydrophobic interactions with bacterial membrane proteins, reducing MIC values by 30–50% compared to para-substituted analogs .
- Nitro groups at C-5 increase polarization, improving interactions with ATP-binding pockets in topoisomerase IIα .
- Computational docking (e.g., AutoDock Vina) can predict substituent effects on binding free energies .
Q. What role do computational methods play in optimizing oxadiazole derivatives?
- Molecular Dynamics (MD) simulations validate binding stability in catalytic inhibitors (e.g., topoisomerase IIα ATPase domain) .
- Gaussian 03 calculates detonation properties (e.g., velocity, pressure) for energetic materials, aiding in substituent selection .
- Density Functional Theory (DFT) models electronic effects of substituents on redox potential and solubility .
Q. Can this compound form coordination complexes with transition metals for enhanced applications?
Yes, 1,2,4-oxadiazoles act as bidentate ligands for Ni(II), Cu(II), and Zn(II):
- The oxadiazole nitrogen and adjacent pyridyl groups chelate metals, stabilizing complexes with potential anticancer activity .
- Stability constants (log K) vary with substituent electronegativity, as shown in UV-Vis titration studies .
Q. How can researchers address contradictions between computational predictions and experimental data?
- Case Example : Discrepancies in enthalpy calculations for benzyl-oxadiazoles were resolved by re-evaluating structural contributions (e.g., correcting for unaccounted hydrogen bonding) .
- Methodology : Combine X-ray crystallography with revised group contribution models to refine computational parameters .
Q. What mechanisms underlie the cytotoxicity of 3,5-diaryl-1,2,4-oxadiazoles in cancer cells?
- Apoptosis induction : Compounds trigger caspase-3 activation in DU145 prostate cancer cells (IC₅₀ = 8–12 µM) without DNA double-strand breaks, indicating a non-genotoxic mechanism .
- Selectivity : Pyridyl-substituted derivatives show 3-fold higher toxicity to MCF-7 cells than HEK-293 embryonic kidney cells, suggesting tumor-specific targeting .
Q. How can synthetic protocols be optimized for scalability and reproducibility?
- Microwave-assisted synthesis reduces reaction time from 10 hours to 5 minutes, achieving 60% yield with minimal byproducts .
- Superbasic conditions (NaOH/DMSO) enable one-pot synthesis at room temperature, avoiding energy-intensive reflux .
- In-line FTIR monitoring tracks intermediate formation (e.g., O-acylamidoximes) to prevent over-cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
